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Compound of Interest

Compound Name:
1-(Phenoxymethyl)-1H-

benzotriazole

Cat. No.: B039042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and spectroscopic characterization of 1-(Phenoxymethyl)-1H-benzotriazole. Due to the

limited availability of direct experimental data in published literature for this specific molecule,

this guide combines established data for the core benzotriazole moiety with predictive analysis

and data from closely related analogs to offer a robust profile for research and development

purposes.

Chemical Structure and Identification
1-(Phenoxymethyl)-1H-benzotriazole is a heterocyclic compound featuring a phenoxymethyl

group attached to one of the nitrogen atoms of a benzotriazole ring system. The International

Union of Pure and Applied Chemistry (IUPAC) name specifies that the attachment is at the N1

position of the 1H-tautomer of benzotriazole.

Molecular Identity:

Chemical Name: 1-(Phenoxymethyl)-1H-benzotriazole[1]

Synonyms: 1-(Phenoxymethyl)benzotriazole, 1H-Benzotriazole, 1-(phenoxymethyl)-[1]

CAS Number: 111198-02-8[1]
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Molecular Formula: C₁₃H₁₁N₃O[1]

Molecular Weight: 225.25 g/mol [1]

The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The phenoxymethyl

substituent is linked via a methylene bridge to the N1 atom of the triazole ring and an oxygen

atom to the phenyl group.

Caption: 2D Chemical Structure of 1-(Phenoxymethyl)-1H-benzotriazole.

Quantitative Structural Data
While a specific crystal structure for 1-(Phenoxymethyl)-1H-benzotriazole is not available in

the current literature, structural parameters can be inferred from closely related analogs. The

data presented below is from the crystallographic analysis of 1-Benzyl-1H-benzotriazole, which

shares the same N1-substituted benzotriazole core with a methylene bridge. These values

provide a reliable estimation of the bond lengths and angles within the primary heterocyclic

system.
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Parameter Atom Pair/Triplet Bond Length (Å) Bond Angle (°)

Triazole Ring N1-N2 1.345 -

N2-N3 1.301 -

N1-C7a 1.350 -

N3-C6a 1.381 -

C6a-C7a 1.389 -

N2-N1-C7a - 106.8

N1-N2-N3 - 110.3

N2-N3-C6a - 105.5

Benzene Ring C4-C5 1.385 -

C5-C6 1.380 -

C6-C6a 1.401 -

C6a-C7a 1.389 -

C7a-C7 1.382 -

C7-C4 1.383 -

C5-C6-C6a - 122.1

C4-C7-C7a - 121.8

Substituent Link N1-CH₂ ~1.47 -

C-O (ether) ~1.43 -

N1-CH₂-O - ~109.5

Data is representative,

based on the crystal

structure of 1-Benzyl-

1H-benzotriazole and

general bond lengths.

Actual values for 1-
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(Phenoxymethyl)-1H-

benzotriazole may

vary.

Experimental Protocols
Proposed Synthesis of 1-(Phenoxymethyl)-1H-
benzotriazole
This protocol describes a plausible method for the synthesis of 1-(Phenoxymethyl)-1H-
benzotriazole via N-alkylation of 1H-benzotriazole, a common strategy for producing N-

substituted benzotriazoles.[2][3]

Reaction Scheme:

Proposed Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole

Reactants Reaction Conditions

Products

1H-Benzotriazole

1-(Phenoxymethyl)-1H-benzotriazole

+ Phenoxymethyl Chloride

Phenoxymethyl Chloride Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 60-80 °C)

Salt Byproduct (e.g., KCl)

forms alongside

Click to download full resolution via product page

Caption: Synthetic pathway for 1-(Phenoxymethyl)-1H-benzotriazole.

Materials:
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1H-Benzotriazole (1.0 eq)

Phenoxymethyl chloride (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine solution

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a stirred solution of 1H-benzotriazole in anhydrous DMF, add anhydrous potassium

carbonate.

Slowly add phenoxymethyl chloride to the suspension at room temperature.

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer

chromatography (TLC).

After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into

ice-cold water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash with brine solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 1-(Phenoxymethyl)-1H-benzotriazole.

Spectroscopic and Analytical Data
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The following sections describe the expected spectroscopic characteristics for the successful

identification and characterization of 1-(Phenoxymethyl)-1H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in CDCl₃):

Methylene Protons (-CH₂-): A singlet peak is expected around δ 6.0-6.5 ppm. This downfield

shift is due to the deshielding effects of the adjacent nitrogen of the benzotriazole ring and

the oxygen of the phenoxy group.

Benzotriazole Protons: Four protons in the aromatic region, typically appearing as two

multiplets or an AA'BB' system between δ 7.3-8.1 ppm.

Phenoxy Protons: Five protons in the aromatic region. The ortho-protons are expected

around δ 6.9-7.1 ppm, while the meta- and para-protons are expected between δ 7.2-7.4

ppm.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

Methylene Carbon (-CH₂-): A signal is expected in the range of δ 70-80 ppm.

Benzotriazole Carbons: Signals for the six carbons of the benzotriazole ring are expected

between δ 110-145 ppm.

Phenoxy Carbons: The carbon attached to the ether oxygen (C-O) is expected around δ 155-

160 ppm. The other aromatic carbons of the phenoxy group will appear between δ 115-130

ppm.

Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands (cm⁻¹):

C-H Aromatic Stretch: ~3050-3100 cm⁻¹

C-H Aliphatic Stretch (-CH₂-): ~2850-2950 cm⁻¹

C=C Aromatic Ring Stretch: ~1450-1600 cm⁻¹ (multiple bands)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b039042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-O-C Asymmetric Stretch (Aryl Ether): ~1220-1260 cm⁻¹

N=N Stretch (Triazole): ~1400-1450 cm⁻¹

C-N Stretch: ~1050-1150 cm⁻¹

Aromatic C-H Bending (Out-of-Plane): ~740-770 cm⁻¹ (ortho-disubstituted benzene of

benzotriazole) and ~690-750 cm⁻¹ (monosubstituted benzene of phenoxy group).

Biological and Pharmacological Context
Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry

due to their wide spectrum of biological activities. These activities include:

Antimicrobial and Antifungal

Antiviral

Anticancer

Anti-inflammatory

Analgesic

The mechanism of action for many benzotriazole derivatives is often attributed to their ability to

act as bioisosteres for natural purine bases, allowing them to interact with various enzymes and

receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, a

key target in cancer therapy.

While no specific signaling pathways have been elucidated for 1-(Phenoxymethyl)-1H-
benzotriazole, its structural motifs suggest potential for investigation in the aforementioned

therapeutic areas. The phenoxy group can enhance lipophilicity and introduce potential for

hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties.

Further research is required to determine its specific biological targets and mechanisms of

action.
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Drug Discovery Workflow for Benzotriazole Derivatives

Scaffold Identification
(1H-Benzotriazole)

Chemical Synthesis
(N-Alkylation with Phenoxymethyl group)

Design

Structural Characterization
(NMR, IR, MS)

Purification

In Vitro Screening
(e.g., Antimicrobial, Anticancer assays)

Testing

Hit Identification
(1-(Phenoxymethyl)-1H-benzotriazole)

Analysis

Lead Optimization
(SAR Studies)

Refinement

Preclinical Development

Advancement

Click to download full resolution via product page

Caption: General workflow for the development of benzotriazole-based drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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